2-Formylfuran-3-carboxylic acid

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory research

This is the definitive 2-formylfuran-3-carboxylic acid for programs targeting arachidonic acid pathways. Unlike unsubstituted or ester-only analogs, the 2-formyl moiety drives potent lipoxygenase inhibition alongside inherent ROS-scavenging capacity. Users gain a single scaffold for dual LOX/COX modulation studies, peroxide-stable lipid formulations, and hydrazine-mediated routes to furopyrrolones inaccessible to 3-carboxylic acid derivatives lacking this handle. Each lot ships at ≥95% purity with documented melting point (148–150°C) and 4°C storage validation, ensuring batch-to-batch reproducibility. Procure the only furan-3-carboxylic acid variant that integrates synthetic versatility with validated biological activity.

Molecular Formula C6H4O4
Molecular Weight 140.094
CAS No. 14757-79-0
Cat. No. B598042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formylfuran-3-carboxylic acid
CAS14757-79-0
Synonyms2-ForMylfuran-3-carboxylic acid
Molecular FormulaC6H4O4
Molecular Weight140.094
Structural Identifiers
SMILESC1=COC(=C1C(=O)O)C=O
InChIInChI=1S/C6H4O4/c7-3-5-4(6(8)9)1-2-10-5/h1-3H,(H,8,9)
InChIKeyJOPTYRBQYCIAFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formylfuran-3-carboxylic Acid (CAS 14757-79-0) for Research and Industrial Procurement


2-Formylfuran-3-carboxylic acid (FFCA, CAS 14757-79-0) is a difunctional furan derivative bearing both a formyl and a carboxylic acid moiety on the furan ring . With a molecular formula of C₆H₄O₄ and a molecular weight of 140.09 g/mol, this compound is supplied as a powder with a purity specification of ≥95% . The compound is recognized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while also demonstrating antioxidant properties through reactive oxygen species scavenging [1]. FFCA serves primarily as a research chemical and synthetic intermediate for the preparation of more complex heterocyclic compounds and furan-based derivatives [2].

Why Generic Furan-3-carboxylic Acid Analogs Cannot Substitute for 2-Formylfuran-3-carboxylic Acid in Critical Research Applications


The 2-formyl substitution on the furan-3-carboxylic acid scaffold fundamentally alters both the compound‘s chemical reactivity profile and its biological target engagement compared to unsubstituted or differently substituted furan-3-carboxylic acid analogs . The aldehyde group at the 2-position enables distinct synthetic transformations—including oxidation to furan-2,5-dicarboxylic acid (FDCA), nucleophilic addition reactions, and condensation chemistry—that are inaccessible to analogs lacking this functional handle . In biological contexts, the 2-formyl moiety is directly implicated in the compound’s potent lipoxygenase inhibition activity, a property that cannot be assumed for other furan-3-carboxylic acid derivatives without empirical validation [1]. Furthermore, supplier specifications for purity and storage conditions (≥95% purity, storage at 4°C) vary across vendors and analog compounds, impacting reproducibility in sensitive experimental workflows .

Quantitative Comparative Evidence for 2-Formylfuran-3-carboxylic Acid Differentiation


2-Formylfuran-3-carboxylic Acid Lipoxygenase Inhibition: Comparative Activity Profile

2-Formylfuran-3-carboxylic acid is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, demonstrating a broader enzyme inhibition profile compared to other furan-3-carboxylic acid ester derivatives [1]. While substituted furan-3-carboxylic acid alkyl esters such as compound 3g (5-(4-bromo-phenyl)-4-[2-(4-bromo-phenyl)-2-oxo-ethyl]-2-methyl-furan-3-carboxylic acid methyl ester) exhibit lipoxygenase inhibition with an IC₅₀ of 12.8 μM in soybean lipoxygenase assays, these ester derivatives require extensive synthetic elaboration and lack the simple difunctional scaffold of 2-formylfuran-3-carboxylic acid [2]. 2-Formylfuran-3-carboxylic acid additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, a multi-target profile not reported for the simpler alkyl ester analogs [1].

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory research

Antioxidant and Peroxide Scavenging Activity of 2-Formylfuran-3-carboxylic Acid

2-Formylfuran-3-carboxylic acid demonstrates efficient antioxidant properties through reactive oxygen species (ROS) scavenging, and its oxidation product functions as a peroxide scavenger . This dual antioxidant functionality—both parent compound activity and oxidation product activity—is not universally observed among furan-3-carboxylic acid derivatives. In contrast, 5-acetoxymethylfuran-3-carboxylic acid shows only moderate antioxidant activity, while 5-hydroxymethylfuran-3-carboxylic acid exhibits no reported antioxidant effects under comparable evaluation conditions [1]. 2-Formylfuran-3-carboxylic acid also serves as an antioxidant in fats and oils, indicating broader application potential in lipid-based systems [2].

Antioxidant ROS scavenging Peroxide scavenger Oxidative stress

Synthetic Versatility: 2-Formylfuran-3-carboxylic Acid as a Precursor for Heterocyclic Library Construction

The 2-formyl group enables synthetic transformations that are inaccessible to furan-3-carboxylic acid analogs lacking this functionality. Specifically, methyl 2-formylfuran-3-carboxylate (the ester analog) undergoes treatment with hydrazine and hydrazine salts to effect intramolecular cyclization, yielding furopyrrolone and furopyridazinone heterocyclic derivatives [1]. In contrast, unsubstituted furan-3-carboxylic acid requires arylation conditions to access 2-aryl derivatives, a fundamentally different synthetic pathway [2]. Additionally, 2-formylfuran-3-carboxylic acid can be oxidized to furan-2,5-dicarboxylic acid (FDCA), a valuable bio-based monomer, whereas non-formyl analogs cannot undergo this direct oxidative transformation .

Organic synthesis Heterocyclic chemistry Building block Furopyrrolone

Physical Property Differentiation: Melting Point and Storage Requirements

2-Formylfuran-3-carboxylic acid exhibits a melting point of 148–150°C and requires refrigerated storage at 4°C for long-term stability, with a supplier-specified purity of ≥95% . In comparison, 5-hydroxymethylfuran-3-carboxylic acid (isolated from natural sources) and 5-acetoxymethylfuran-3-carboxylic acid lack standardized commercial purity specifications and defined storage protocols, introducing batch-to-batch variability [1]. The defined physical constants of 2-formylfuran-3-carboxylic acid enable reliable identity verification and quality control, critical considerations for procurement in regulated or reproducibility-sensitive research environments.

Physicochemical properties Stability Storage conditions Quality control

Procurement-Relevant Application Scenarios for 2-Formylfuran-3-carboxylic Acid (CAS 14757-79-0)


Anti-Inflammatory Drug Discovery Targeting the Arachidonic Acid Cascade

2-Formylfuran-3-carboxylic acid is optimally deployed in early-stage drug discovery programs investigating lipoxygenase-mediated inflammatory pathways. The compound‘s documented potent lipoxygenase inhibition and interference with arachidonic acid metabolism position it as a tool compound or lead scaffold for anti-inflammatory agent development [1]. Its additional inhibitory activity against cyclooxygenase (albeit weaker) suggests potential for dual LOX/COX modulation studies, a profile not observed with single-target furan-3-carboxylic acid ester derivatives such as compound 3g (IC₅₀ = 12.8 μM against soybean lipoxygenase only) [2].

Oxidation-Sensitive Formulation Development and Peroxide Scavenging Studies

Based on its demonstrated efficient antioxidant properties, ROS scavenging capacity, and the peroxide-scavenging activity of its oxidation product, 2-formylfuran-3-carboxylic acid is well-suited for applications requiring oxidative stability enhancement . The compound‘s antioxidant efficacy in fats and oils specifically supports its use in lipid-based formulation studies, food chemistry applications, and the development of oxidation-resistant materials. Researchers should prioritize this compound over 5-acetoxymethylfuran-3-carboxylic acid (moderate antioxidant activity only) for studies where robust antioxidant performance is critical [3].

Heterocyclic Library Synthesis via Formyl-Directed Cyclization

2-Formylfuran-3-carboxylic acid serves as a strategic building block for the construction of fused heterocyclic systems, particularly furopyrrolones and furopyridazinones, via hydrazine-mediated intramolecular cyclization of its ester derivative [4]. This synthetic route is inaccessible to furan-3-carboxylic acid analogs lacking the 2-formyl group, which instead require less direct arylation methods for 2-position functionalization [5]. Procurement of this compound enables efficient access to structurally diverse heterocyclic libraries for medicinal chemistry screening and agrochemical development.

Quality-Controlled Reference Standard for Analytical Method Development

Given its well-defined physical constants (melting point 148–150°C), established commercial purity specification (≥95%), and documented storage requirements (4°C refrigerated), 2-formylfuran-3-carboxylic acid is suitable for use as a reference standard in analytical method development and validation . In contrast, structurally related natural furan-3-carboxylic acid derivatives such as 5-hydroxymethylfuran-3-carboxylic acid and 5-acetoxymethylfuran-3-carboxylic acid lack standardized commercial specifications, limiting their utility for quantitative analytical applications where batch-to-batch consistency is essential [6].

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